molecular formula C15H10O6 B045786 Demethoxycapillarisin CAS No. 61854-36-2

Demethoxycapillarisin

Cat. No. B045786
CAS RN: 61854-36-2
M. Wt: 286.24 g/mol
InChI Key: UBSCDKPKWHYZNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Demethoxycapillarisin has been explored through various methods, highlighting the chemical ingenuity in accessing this compound. A notable approach involves the synthesis of 6-demethoxycapillarisin using AlCl3 as a demethylation reagent, offering a convenient and effective method from inexpensive precursors (Yuan-feng Tong et al., 2007). Another synthesis strategy features the synthesis of dimeric Fischer carbene and its use in a bidirectional Dötz benzannulation reaction, showcasing the complexity of constructing the capillarisin framework (R. Fernandes & Sandip V Mulay, 2010).

Molecular Structure Analysis

The molecular structure of Demethoxycapillarisin and its analogs have been established by various spectral methods, including IR, MS, and NMR techniques. These structural analyses provide insights into the compound's framework and the relationship between its structure and activity. The isolation of new 2-phenoxychromones from natural sources has contributed to the understanding of Demethoxycapillarisin's structure (Yu-lin Huang et al., 1993).

Chemical Reactions and Properties

Demethoxycapillarisin undergoes various chemical reactions, illustrating its reactive nature and the possibility of structural modifications. For instance, peroxidase-catalyzed O-demethylation reactions have shown the potential for creating quinone-imine derivatives from methoxy compounds, which might apply to Demethoxycapillarisin derivatives (G. Meunier & B. Meunier, 1985).

Physical Properties Analysis

The physical properties of Demethoxycapillarisin, including its stability and solubility, are crucial for its handling and application in various studies. The study on the modification and physico-chemical properties of citrus pectin through enzymatic and acidic demethoxylation provides insight into the behavior of demethoxylated compounds and their interactions (U. Einhorn-Stoll et al., 2015).

Chemical Properties Analysis

Demethoxycapillarisin's chemical properties, including its reactivity with other compounds and potential for forming derivatives, are essential for understanding its utility in chemical synthesis and potential biological applications. The regiospecific intramolecular O-demethylation of ligands by molecular dioxygen on a ferrous complex highlights the complex chemistry that compounds like Demethoxycapillarisin can undergo (L. Benhamou et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : A study by Tong et al. (2007) describes an efficient method for synthesizing 6-demethoxycapillarisin. This method highlights a straightforward approach to obtain the key intermediate 2-ethylthio-5,7-dimethoxy-4H-chromen-4-one, using cost-effective 2,4,6-trihydroxyacetophenone and AlCl3 as the demethylation reagent (Tong, Chen, Cheng, & Wu, 2007).

  • Chemical Structure Analysis : A 2-phenoxychromone, 6-demethoxy-4'-O-methylcapillarisin, was isolated from Artemisia rupestris L., and its structure was confirmed through spectroscopic data analysis and single-crystal diffraction by Aisa, Zhao, & He (2006) (Aisa, Zhao, & He, 2006).

Biological and Medicinal Applications

  • Inflammatory Disorders : A significant study by Kwon et al. (2011) investigated the aerial parts of Artemisia capillaris, known for their use in liver protection and skin inflammation amelioration in Chinese medicine. The study discovered that demethoxycapillarisin, among other compounds, exhibits potent inhibitory activity against 5-lipoxygenase, suggesting its therapeutic potential in skin inflammatory disorders (Kwon, Choi, Islam, Kim, & Kim, 2011).

  • Anti-Inflammatory Mechanism : The anti-inflammatory mechanism of capillarisin (a major component of Artemisia capillaris) was explored by Khan et al. (2013). The study found that capillarisin effectively inhibited MyD88/TIRAP inflammatory signaling in both in vitro and in vivo models, demonstrating its potential utility in controlling inflammatory disorders (Khan, Choi, Shehzad, Kim, & Kim, 2013).

  • Hepatoprotective Action : Choi et al. (2013) evaluated the hepatoprotective effect of Artemisia capillaris (aqueous extract) on alcoholic liver injury. The study found significant hepatoprotective effects, suggesting the relevance of Artemisia capillaris, and by extension, demethoxycapillarisin, in treating alcohol-associated hepatic disorders (Choi, Han, Kim, Lee, & Lee, 2013).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-1-3-10(4-2-8)20-14-7-12(19)15-11(18)5-9(17)6-13(15)21-14/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSCDKPKWHYZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977421
Record name 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Demethoxycapillarisin

CAS RN

61854-36-2
Record name Demethoxycapillarisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61854-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethoxycapillarisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061854362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
YF Tong, S Chen, YH Cheng, S Wu - Chinese Chemical Letters, 2007 - Elsevier
A convenient and effective method for the synthesis of 6-demethoxycapillarisin was described. The highlight was involved in a simple access to the key intermediate 2-ethylthio-5,7-…
Number of citations: 8 www.sciencedirect.com
H Takeno, M Hashimoto, Y Koma, H Horiai… - Journal of the Chemical …, 1981 - pubs.rsc.org
Synthesis of demethoxycapillarisin, a naturally occurring 2-phenoxychromone, and related compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) …
Number of citations: 10 pubs.rsc.org
Y Igarashi, H Kumazawa, T Ohshima… - Chemical and …, 2005 - jstage.jst.go.jp
We describe the synthesis of 2-[(4-hydroxyphenyl) thio]-7-isopropoxy-5, 6-dimethoxy-4H-chromen-4-one 2 from 3, 4, 5-trimethoxyphenol 6 via the key intermediate, 3-iodo-7-isopropoxy-…
Number of citations: 14 www.jstage.jst.go.jp
S Logendra, DM Ribnicky, H Yang, A Poulev, J Ma… - Phytochemistry, 2006 - Elsevier
… activity of 4,5-di-O-caffeoylquinic acid, 6-demethoxycapillarisin and 2′,4′-dihydroxy-4-… Here, we report on the isolation and ALR2 inhibitory activity of 6-demethoxycapillarisin (3) …
Number of citations: 159 www.sciencedirect.com
D Govorko, S Logendra, Y Wang… - American Journal …, 2007 - journals.physiology.org
… mRNA levels were isolated and identified as 6-demethoxycapillarisin and 2′,4′-dihydroxy-4-… LY-294002 showed that 6-demethoxycapillarisin exerts its effect through the activation of …
Number of citations: 104 journals.physiology.org
SW Eisenman, A Poulev, L Struwe, I Raskin… - Fitoterapia, 2011 - Elsevier
… , 6-demethoxycapillarisin and 2’,4’-dihydroxy-4-methoxydihydrochalcone [28]. The experiment showed that 6-demethoxycapillarisin … Like insulin, 6-demethoxycapillarisin was shown to …
Number of citations: 52 www.sciencedirect.com
Y Yu, TM Mendoza, DM Ribnicky… - Molecular nutrition & …, 2018 - Wiley Online Library
Scope The primary disorder underlying metabolic syndrome is insulin resistance due to excess body weight and abdominal visceral fat accumulation. In this study, it is asked if dietary …
Number of citations: 11 onlinelibrary.wiley.com
L León, E Maldonado, A Cruz, A Ortega - Planta medica, 2004 - thieme-connect.com
… -2-(4-hydroxy-3-methoxyphenoxy)-6-methoxychromone] and tenuiflorin C [5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenoxy)chromone], along with the known 6-demethoxycapillarisin …
Number of citations: 31 www.thieme-connect.com
Y Hashidoko, S Tahara, J Mizutani - Phytochemistry, 1991 - Elsevier
Two phenoxychromones were identified in leaves ofRosa rugosa: 6-demethoxy-4′-O-methylcapillarisin and 6-demethoxycapillarisin. Apigenin was also found in the leaves. This is the …
Number of citations: 36 www.sciencedirect.com
Y Yu, C Simmler, P Kuhn, A Poulev… - Journal of natural …, 2019 - ACS Publications
Complementing classical drug discovery, phytochemicals act on multiple pharmacological targets, especially in botanical extracts, where they form complex bioactive mixtures. The …
Number of citations: 14 pubs.acs.org

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